2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through several methods. One common approach involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This method includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to enhance the reaction efficiency. For example, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been used as reusable catalysts for the synthesis of triazolopyrimidine derivatives . These catalysts offer high stability and can be easily recovered from the reaction mixture, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the triazolopyrimidine ring.
Scientific Research Applications
2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated ion channels and modulate GABAergic activity, which contributes to its anticonvulsant effects . The compound’s structure allows it to fit into the active sites of enzymes and receptors, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
2-(benzylamino)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for different applications.
Properties
Molecular Formula |
C14H15N5O |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(benzylamino)-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H15N5O/c1-9-10(2)16-14-17-13(18-19(14)12(9)20)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
YPFGNKZXFINOTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
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